molecular formula C14H12O3 B1239000 A-Nor-lapachone CAS No. 52436-88-1

A-Nor-lapachone

Cat. No.: B1239000
CAS No.: 52436-88-1
M. Wt: 228.24 g/mol
InChI Key: DMSVAEFGRLMACV-UHFFFAOYSA-N
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Description

A-Nor-lapachone is a naphthoquinone compound that serves as a promising candidate in antimicrobial and anticancer research. This compound demonstrates significant efficacy against fungal pathogens, particularly fluconazole-resistant Candida albicans . Studies show that this compound can completely inhibit yeast growth and effectively target key virulence factors. It has been shown to decrease yeast-to-hyphae transition by 42% and reduce biofilm formation by 64%, which is critical for disrupting fungal pathogenicity and persistence . In the field of oncology research, this compound and its derivatives are recognized as important prototypes due to their cytotoxic activity against various human cancer cell lines . The compound's selective cytotoxicity towards cancer cells, such as HL-60 leukemia cells, over non-tumor cells has been documented, and its genotoxic effects at higher concentrations are attributed to the generation of reactive oxygen species (ROS) . Research into delivery systems, such as PLGA microcapsules, has been explored to enhance the cytotoxicity and sustained release of nor-β-lapachone against prostate cancer cells, indicating its potential utility in developing novel therapeutic strategies . The research value of this compound lies in its multi-faceted mechanism of action, providing a versatile tool for studying oxidative stress, virulence modulation, and selective cell death in biochemical and pharmacological contexts.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52436-88-1

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

2,2-dimethyl-3H-benzo[g][1]benzofuran-4,5-dione

InChI

InChI=1S/C14H12O3/c1-14(2)7-10-12(16)11(15)8-5-3-4-6-9(8)13(10)17-14/h3-6H,7H2,1-2H3

InChI Key

DMSVAEFGRLMACV-UHFFFAOYSA-N

SMILES

CC1(CC2=C(O1)C3=CC=CC=C3C(=O)C2=O)C

Canonical SMILES

CC1(CC2=C(O1)C3=CC=CC=C3C(=O)C2=O)C

Synonyms

nor-beta-lapachone

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of A nor Lapachone

Established and Emerging Synthetic Routes to A-Nor-lapachone and its Analogues

The synthesis of this compound and its related pyranonaphthoquinones is approached through several distinct pathways, ranging from classical acid-catalyzed reactions to modern metal-catalyzed cross-coupling strategies.

Acid-Catalyzed Cyclization Approaches

Acid-catalyzed cyclization is a foundational method for the synthesis of lapachones. This approach typically involves the intramolecular cyclization of a precursor like nor-lapachol. researchgate.netmdpi.com Nor-lapachol itself can be prepared from lapachol (B1674495) via Hooker oxidation or through the condensation of 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) with isobutyraldehyde. researchgate.net The cyclization of the precursor is highly dependent on the acidic conditions employed, which can dictate the regioselectivity of the reaction, leading to either the α- or β-isomers. nih.govresearchgate.net

For instance, the cyclization of lapachol, a close analogue, occurs with low free-energy barriers in acidic solutions. nih.gov The choice of Brønsted acid can be critical; studies have shown that cyclization in the presence of hydrochloric acid (HCl) tends to favor the formation of α-lapachone, whereas using concentrated sulfuric acid promotes the formation of the β-isomer. researchgate.net This regioselectivity is influenced by how different solvating species under various experimental conditions stabilize the respective α- and β-lapachone structures. nih.govresearchgate.net Emerging strategies also employ Lewis acids, such as niobium pentachloride (NbCl₅) or iron(III) chloride (FeCl₃), which can catalyze the intramolecular cyclization with high regioselectivity and in excellent yields, offering a milder alternative to harsh reaction conditions. researchgate.netacs.org

Radical Cyclization Protocols

Radical cyclization represents a modern and powerful approach for constructing heterocyclic systems, including the pyranonaphthoquinone core. These methods involve the generation of a radical species that subsequently undergoes an intramolecular cyclization. An indirect method for effecting radical cyclization onto a benzene (B151609) ring has been described, showcasing the versatility of this approach. researchgate.net

Emerging protocols in this area often utilize photoredox catalysis to generate the necessary radical intermediates under mild conditions. For example, photoredox-catalyzed radical redox cyclization of substrates like β-ketoesters with unactivated olefins has been used to construct complex cyclopentanones, a strategy whose principles can be extended to the synthesis of pyran rings. nih.gov The general mechanism involves the generation of a radical which then adds intramolecularly to a tethered π-system (like an alkene or alkyne) to form the new ring. beilstein-journals.org While specific examples for this compound are not extensively detailed, the principles of radical cyclization of ortho-alkenylaryl isocyanides or similar precursors present a viable and emerging synthetic route for its analogues. beilstein-journals.org

Knoevenagel Condensation Strategies for Pyranonaphthoquinone Formation

The Knoevenagel condensation is a key reaction for forming the pyran ring in pyranonaphthoquinones. thieme-connect.de This strategy typically involves the reaction of a 1,3-dicarbonyl compound with an aldehyde or ketone. In the context of lapachone synthesis, a powerful variant is the Knoevenagel condensation of 2-hydroxy-1,4-naphthoquinone with an aldehyde, which generates an o-quinone methide intermediate. scielo.br

This highly reactive intermediate can then be trapped in a subsequent hetero-Diels-Alder reaction with a dienophile, such as a substituted styrene, to construct the dihydropyran ring of the lapachone skeleton in a single reaction vessel. scielo.br This methodology has been successfully applied to synthesize various α- and β-lapachone derivatives. scielo.br The Knoevenagel condensation itself is a versatile reaction that can be performed under various conditions, including at room temperature and without a solvent, highlighting its efficiency and environmental friendliness. rsc.orgsigmaaldrich.com

Metalation-Cross Coupling Methodologies

Modern synthetic chemistry offers powerful tools for carbon-carbon bond formation, with metalation and cross-coupling reactions at the forefront. A general methodology for the regiospecific construction of heteroring-fused o-naphthoquinones, including β-lapachone, utilizes a combined directed metalation-cross coupling strategy. researchgate.net This approach provides a short and efficient route to the target molecule. researchgate.net

The process typically involves the directed ortho-metalation of a suitable aromatic precursor, followed by a palladium-catalyzed cross-coupling reaction (such as a Suzuki or Stille coupling) to introduce the necessary fragments for building the heterocyclic ring. researchgate.netuwindsor.ca Transition-metal-catalyzed cross-coupling, pioneered in reactions like the Ullmann condensation, has evolved significantly and now includes highly efficient copper- and palladium-catalyzed systems that are fundamental to modern organic synthesis. uwindsor.cabeilstein-journals.org These methods allow for the precise and regiospecific construction of complex molecular architectures like that of this compound from readily available starting materials.

Table 1: Overview of Synthetic Routes to the Lapachone Core
Synthetic MethodologyKey PrecursorsTypical Reagents & ConditionsOutcome/Key Features
Acid-Catalyzed CyclizationNor-lapachol or LapacholH₂SO₄, HCl, or Lewis acids (e.g., NbCl₅, FeCl₃)Classic method; regioselectivity (α vs. β) depends on the acid used. researchgate.netresearchgate.net
Radical CyclizationOrtho-alkenyl substituted naphthoquinonesRadical initiators (e.g., AIBN), tin hydrides, or photoredox catalystsModern approach for forming the heterocyclic ring under mild conditions. nih.govbeilstein-journals.org
Knoevenagel-HDA Reaction2-Hydroxy-1,4-naphthoquinone, Aldehydes, DienophilesBase catalyst for condensation; thermal or Lewis acid-catalyzed Diels-AlderOne-pot formation of the pyranonaphthoquinone skeleton. scielo.br
Metalation-Cross CouplingProtected naphthol derivatives, Organoboron or organotin reagentsOrganolithium reagents for metalation; Pd or Cu catalysts for couplingHighly regiospecific and versatile route for complex analogues. researchgate.netuwindsor.ca

Targeted Strategies for this compound Derivatization

The derivatization of the this compound scaffold is a key strategy for developing new compounds with potentially enhanced biological activities. Modifications can be targeted to various parts of the molecule, including the A-ring, B-ring (quinone), and C-ring (furan).

Modifications of the A-Ring

The A-ring of the naphthoquinone core, the benzenoid ring, is a prime target for structural modification. mdpi.com Research has demonstrated that functionalizing this ring can lead to compounds with interesting properties. nih.govsci-hub.se One reported strategy begins with the conversion of nor-lapachol into an azido-quinone derivative. nih.gov This process involves a cycloaddition with bromine followed by nucleophilic substitution with sodium azide (B81097), affording the A-ring functionalized azide in quantitative yield. nih.gov

This azide can then serve as a versatile intermediate for further transformations. For example, amination of these A-ring modified quinones can be performed using reagents like propargylamine (B41283) to introduce alkyne functionalities. nih.gov These modifications aim to create hybrid molecules that combine the redox-active quinone core with other functional groups, potentially leading to synergistic effects. nih.gov Studies on A-ring modified derivatives of the related β-lapachone have shown that the introduction of various electron-withdrawing or electron-donating groups can significantly influence their cytotoxic effects. sci-hub.se

Table 2: Examples of A-Ring Derivatization Strategies
Starting MaterialModification StrategyKey ReagentsResulting Derivative
Nor-lapacholAzidation1. Bromine; 2. Sodium azide (NaN₃)A-ring azido-quinone. nih.gov
A-ring azido-quinoneAminationPropargylamineA-ring modified alkyne quinone. nih.gov
β-lapachoneSubstitutionVarious electrophilic/nucleophilic reagentsA-ring substituted β-lapachone derivatives with altered electronic properties. sci-hub.se

Alterations to the C-Ring Structure

Modification of the C-ring on the nor-lapachone framework has been a highly successful strategy for generating novel derivatives. scielo.brresearchgate.net This approach primarily involves nucleophilic substitution reactions on an activated precursor, 3-bromo-nor-β-lapachone. This key intermediate is typically prepared from nor-lapachol through a reaction with bromine. scielo.brinca.gov.br

The bromo derivative readily reacts with various nucleophiles, particularly arylamines and alcohols, to yield 3-arylamino- and 3-alkoxy-nor-β-lapachone derivatives, respectively. inca.gov.brmdpi.com The synthesis of arylamino derivatives has been extensively explored, leading to compounds with significant cytotoxic activity against various cancer cell lines. scielo.brnih.gov The reaction involves the direct coupling of 3-bromo-nor-β-lapachone with a respective arylamine. scielo.br This strategy has proven effective for creating diverse libraries of compounds for structure-activity relationship studies. nih.gov Similarly, reaction with alcohols under appropriate conditions yields alkoxy-substituted analogues. inca.gov.br These modifications to the C-ring are crucial as they can significantly alter the biological profile of the parent molecule. researchgate.net

Table 1: Examples of C-Ring Modified this compound Derivatives This table is interactive. Click on the headers to sort.

Derivative Type Substituent Group Starting Material Reference
Arylamino p-Toluidine 3-bromo-nor-β-lapachone scielo.br
Arylamino 4-Fluoroaniline 3-bromo-nor-β-lapachone scielo.br
Arylamino 4-Chloroaniline 3-bromo-nor-β-lapachone scielo.br
Arylamino 4-Bromoaniline 3-bromo-nor-β-lapachone scielo.br
Alkoxy Methoxy 3-bromo-nor-β-lapachone inca.gov.br

Manipulation of the Redox Center

The ortho-quinone moiety of this compound is a critical pharmacophore, and its manipulation constitutes a key synthetic strategy. inca.gov.br This quinone system functions as a redox center, and its activity is central to the molecule's mechanism of action, which often involves bioreduction by enzymes like NAD(P)H: quinone oxidoreductase 1 (NQO1) to generate reactive oxygen species. mdpi.comnih.gov

Synthetic modifications aim to alter this redox potential or introduce new functionalities. One approach involves the reaction of the carbonyl groups to form nitrogenated heterocycles. For instance, lapachones can be converted into imidazole (B134444) derivatives, effectively transforming the nature of the redox-active core. researchgate.net Another innovative strategy is the incorporation of a second, distinct redox center into the molecule. nih.gov This has been achieved by synthesizing derivatives that combine the lapachone framework with another quinone or a selenium atom, linked via a triazole ring. nih.gov The rationale is that combining two redox-active centers may lead to synergistic or enhanced biological effects. nih.gov

Incorporation of Heterocyclic Moieties (e.g., Triazoles, Thiosemicarbazones, Aldehyde Groups)

The conjugation of this compound with various heterocyclic moieties is a prominent derivatization strategy, leveraging molecular hybridization to create compounds with novel properties. scielo.br

Triazoles: The 1,2,3-triazole ring is a highly popular addition, typically installed using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". inca.gov.brblucher.com.br The synthesis of nor-lapachone-based triazoles begins with the conversion of nor-lapachol to nor-α-lapachone, which is then brominated to give 3-bromo-nor-α-lapachone. inca.gov.br Reaction with sodium azide yields the key 3-azido intermediate. inca.gov.br This azidonaphthoquinone is then reacted with a variety of terminal alkynes in the presence of a copper(I) catalyst to produce a diverse range of 1,2,3-triazole derivatives in moderate to good yields. nih.govinca.gov.brnih.gov This methodology has been applied to both nor-α-lapachone and nor-β-lapachone scaffolds. inca.gov.brnih.govmdpi.com

Table 2: Synthesis of Nor-Lapachone Triazole Derivatives via CuAAC This table is interactive. Click on the headers to sort.

Lapachone Core Key Intermediate Reaction Type Resulting Moiety Reference(s)
nor-α-lapachone 3-azido-nor-α-lapachone Azide-Alkyne Cycloaddition 1,2,3-Triazole inca.gov.brnih.gov

Thiosemicarbazones: Thiosemicarbazones are another class of heterocycles incorporated into the lapachone structure. mdpi.comnih.gov These derivatives are typically synthesized through the condensation reaction of a suitable carbonyl group (an aldehyde or ketone) with thiosemicarbazide. mdpi.comorientjchem.org While much of the literature focuses on derivatives of β-lapachone, the synthetic principle is directly applicable to the this compound framework, provided a suitable carbonyl handle is present or can be introduced. mdpi.comnih.gov These modifications are of interest as thiosemicarbazones themselves are known to possess a wide range of biological activities. mdpi.com

Aldehyde Groups: The introduction of a reactive aldehyde group onto the nor-lapachone skeleton opens up further avenues for derivatization. A successful method for creating aldehyde derivatives of nor-β-lapachone involves a two-step process. arkat-usa.org First, the parent nor-β-lapachone is reacted with diazomethane (B1218177) to form a lapachone-epoxide derivative. arkat-usa.org Subsequent treatment of this epoxide with a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), induces a rearrangement that yields the corresponding aldehyde derivative. arkat-usa.org The aldehyde functionality can then serve as a synthetic handle for further reactions, such as the formation of Schiff bases or its use in condensation reactions to build larger, more complex molecules. rsc.org

Biosynthetic Pathways and Chemoenzymatic Synthesis Prospects for Nor-Lapachone Frameworks

The direct biosynthetic pathway for this compound is not well-defined, as it is primarily regarded as a semi-synthetic compound. The parent natural product, lapachol, is isolated from the heartwood of trees of the Tabebuia species. mdpi.com From lapachol, nor-lapachol is prepared in the laboratory via the Hooker oxidation reaction. scielo.brinca.gov.br The nor-lapachol is then cyclized to form the this compound core (e.g., nor-α-lapachone or nor-β-lapachone). mdpi.cominca.gov.br

Looking forward, chemoenzymatic synthesis offers promising prospects for the production of nor-lapachone frameworks and their derivatives. chemistryviews.org This approach combines the efficiency of traditional chemical synthesis with the high selectivity and mild reaction conditions of biocatalysis. chemistryviews.orgcsic.es Enzymes are capable of accelerating reactions under conditions that are often unattainable for conventional chemical catalysts. chemistryviews.org

For the nor-lapachone scaffold, enzymes could be employed in several ways. For example, lipases could be used for the regioselective or stereoselective acylation or hydrolysis of hydroxylated derivatives, introducing chiral centers with high fidelity. Oxidoreductases could potentially be used to modify the quinone system or other parts of the molecule under green conditions. The coupling of a chemical reaction, such as the synthesis of a functionalized nor-lapachone, with a subsequent enzymatic step to introduce a complex moiety (e.g., glycosylation using a glycosyltransferase) represents a powerful future strategy for generating novel and complex analogues. csic.es

Structure Activity Relationship Sar Studies of A nor Lapachone Scaffolds

Influence of Structural Modifications on Preclinical Biological Efficacy

The core structure of a-nor-lapachone, also known as nor-β-lapachone, features a naphthoquinone fused to a dihydrofuran ring. This ortho-quinone natural product itself demonstrates significant inhibitory activity against a range of cancer cell lines, including MDAMB-435, HCT-8, SF-295, and HL-60, with IC50 values of 0.31, 1.36, 1.58, and 1.75 μM, respectively. sci-hub.se This inherent potency establishes that the five-membered dihydrofuran C-ring is a viable alternative to the six-membered dihydropyran ring found in its well-known analogue, β-lapachone, without a substantial loss of antitumor efficacy. sci-hub.se

Systematic modifications of the this compound scaffold have been a key strategy to enhance its biological profile, particularly its trypanocidal and anticancer activities. benthamopen.comsci-hub.se A significant focus of these efforts has been the introduction of various substituents at the 3-position of the furan (B31954) ring.

One particularly successful modification involves the introduction of phenylthio groups at the C-3 position. A study reported a one-step reaction to synthesize a series of 3-phenylthio-nor-β-lapachone derivatives, which were screened for activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov The resulting compounds exhibited a wide range of trypanocidal activity, with many being significantly more potent than the parent this compound and the standard drug, benznidazole. nih.gov For instance, the derivative featuring a p-chloro substituent on the phenylthio ring was found to be 11 times more active than benznidazole. nih.gov

Similarly, other 3-substituted thio-nor-β-lapachone derivatives have shown moderate to potent cytotoxic activity against human cancer cell lines such as HCT-116 (colon), K562 (leukemia), PC3 (prostate), and SF-295 (glioblastoma), with most compounds registering IC50 values below 5 μM. sci-hub.se Further research into 3-substitution has explored the addition of carbohydrate and 2H-pyrazole moieties, leading to derivatives that strongly inhibit various cancer cell lines. researchgate.net These findings collectively underscore that the 3-position of the this compound scaffold is a critical site for modification to enhance biological efficacy.

Compound ClassStructural ModificationBiological TargetReported Preclinical Efficacy (IC50)Reference
This compoundParent CompoundMDAMB-435 (Breast Cancer)0.31 µM sci-hub.se
This compoundParent CompoundHL-60 (Leukemia)1.75 µM sci-hub.se
3-Phenylthio-nor-β-lapachone derivativePhenylthio group at C-3 with p-chloro substituentTrypanosoma cruzi9.2 µM (11x more active than benznidazole) nih.gov
3-Thio-nor-β-lapachone derivativeThio-substituent at C-3K562 (Leukemia)0.9 µM sci-hub.se

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

While specific Quantitative Structure-Activity Relationship (QSAR) studies focusing exclusively on the this compound scaffold are limited, models developed for the broader class of naphthoquinones provide valuable predictive insights into the structural determinants of bioactivity. researchgate.net QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities, identifying key molecular descriptors that influence potency. nih.gov

A three-dimensional QSAR (3D-QSAR) study using Comparative Molecular Field Analysis (CoMFA) was performed on a series of 36 naphthoquinone derivatives, including structures analogous to this compound, to model their anti-proliferative activity against the HT-29 colorectal cancer cell line. mdpi.comnih.gov The resulting model was statistically robust (with a cross-validated correlation coefficient, q², of 0.625 and a non-cross-validated correlation coefficient, r², of 0.99) and successfully identified key structural features. mdpi.comnih.govresearchgate.net The study suggested that cytotoxic activity is enhanced in tricyclic systems, such as the naphtho[2,3-b]furan-4,9-dione (B1206112) core of this compound, when substituted with an electron-withdrawing group at the 2-position of the heterocyclic ring (equivalent to C-3 of this compound). mdpi.comnih.gov This computational finding aligns with the experimental results observed in synthetic studies. sci-hub.senih.gov

Another 3D-QSAR analysis on naphthoquinone derivatives as potential antimalarial agents identified two primary biophoric sites essential for activity: the oxygen atom of the carbonyl group at position 1 and the center of the aromatic benzene (B151609) ring. tandfonline.com These features are integral to the this compound structure. The model highlighted the importance of π-population, charge, and electron-donating ability at the carbonyl oxygen. tandfonline.com

Furthermore, comprehensive QSAR modeling across numerous cancer cell lines has revealed that for naphthoquinones, charge-based quantum chemical descriptors are among the most critical parameters for predicting anticancer activity. nih.gov This is consistent with the redox-cycling mechanism often attributed to this class of compounds. These models collectively indicate that the electronic properties (charge distribution, electron-withdrawing/donating capacity) and steric features of substituents are paramount in determining the biological efficacy of this compound analogues.

Compound ClassBiological Activity ModeledQSAR MethodKey Findings/Important DescriptorsReference
Naphthoquinone DerivativesAnti-proliferative (Colorectal Cancer)3D-QSAR (CoMFA)Tricyclic systems with electron-withdrawing groups on the heterocyclic ring show improved activity. mdpi.comnih.gov
Naphthoquinone DerivativesAntimalarial3D-QSARIdentified key biophores: C1-carbonyl oxygen (charge, electron-donating ability) and the phenyl ring center. tandfonline.com
Naphthoquinone DerivativesAntibacterial (E. coli)3D-QSAR (CoMFA)Generated a predictive model (Q² = 0.613, R² = 0.902) for designing novel antibacterial agents. sciforum.net
Anticancer Compounds (General)Anticancer (various cell lines)2D-QSARCharge-based and valency-based quantum chemical descriptors are highly important. nih.gov

Stereochemical Determinants of this compound Bioactivity

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a critical factor that can profoundly influence biological activity. ulb.ac.be The this compound scaffold possesses a chiral center at the C-2 position, meaning it can exist as two non-superimposable mirror images known as enantiomers, (R)-a-nor-lapachone and (S)-a-nor-lapachone. The specific spatial orientation of the gem-dimethyl group relative to the furan ring defines these stereoisomers.

While direct preclinical comparisons between the enantiomers of this compound itself are not extensively documented, research on closely related scaffolds strongly suggests that stereochemistry is a crucial determinant of efficacy. For instance, a study on β-lapachone-inspired analogues noted that their biological activity appears to be sensitive to the configuration of the stereogenic center, speculating that (R)- and (S)-configured molecules likely exhibit different binding affinities for their biological targets. chemrxiv.org

The synthesis of lapachone derivatives with specific stereoselectivity is an active area of research, indicating the recognized importance of controlling the 3D structure to optimize bioactivity. scielo.br Given the chiral nature of this compound and the strong evidence from related compounds, it is highly probable that its enantiomers possess distinct biological profiles. Further investigation into the stereoselective synthesis and comparative biological evaluation of the (R) and (S) enantiomers of this compound and its derivatives is a critical step for future drug development efforts.

Biological Activities and Associated Molecular Mechanisms of A nor Lapachone Preclinical Focus

Antineoplastic and Cytotoxic Mechanisms in Preclinical Models

A-nor-lapachone, a synthesized quinone, has demonstrated significant cytotoxic activity against various cancer cell lines in preclinical studies. Its anticancer effects are attributed to a multifaceted mechanism of action that involves the induction of various forms of programmed cell death, regulation of the cell cycle, and interaction with key molecular targets within cancer cells.

Induction of Diverse Programmed Cell Death Pathways in Cancer Cell Lines

This compound has been shown to trigger multiple regulated cell death (RCD) pathways in cancer cells, a critical aspect of its antineoplastic activity. Dysregulation of these pathways is a hallmark of cancer, allowing for uncontrolled proliferation. frontiersin.org By activating these latent death programs, this compound can effectively eliminate malignant cells. The primary RCD pathways implicated in its mechanism include:

Apoptosis: This is a form of programmed cell death characterized by distinct morphological features such as cell shrinkage and chromatin condensation. mdpi.com While some anticancer agents rely on apoptosis, resistance can develop through mutations in apoptotic pathway components like p53 or Bcl-2 family proteins. mdpi.comnih.gov

Necroptosis: This is a regulated form of necrosis, or inflammatory cell death, that serves as an alternative to apoptosis. frontiersin.org It is dependent on the kinase activity of RIPK1 and RIPK3. frontiersin.orgmdpi.com Certain natural compounds have been shown to induce necroptosis in cancer cells. researchgate.net

Autophagy: This cellular process involves the degradation of cellular components through lysosomes. researchgate.net Autophagy's role in cancer is complex; it can act as a survival mechanism for cancer cells under stress but can also lead to cell death, particularly in cells that are resistant to apoptosis. frontiersin.orgmdpi.com

Ferroptosis: A more recently identified form of non-apoptotic cell death, ferroptosis is characterized by the iron-dependent accumulation of lipid peroxides. mdpi.comchinesechemsoc.org It is distinct from other cell death modalities and can be effective against cancer cells that are resistant to traditional therapies. mdpi.comchinesechemsoc.org

The ability of this compound and related quinones to induce these varied cell death pathways highlights a versatile approach to overcoming the resistance mechanisms that often plague cancer therapy.

Regulation of Cell Cycle Progression, including G1 Phase Arrest

This compound has been observed to interfere with the normal progression of the cell cycle in cancer cells, a key mechanism for its antiproliferative effects. The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a fundamental characteristic of cancer.

Preclinical studies have demonstrated that this compound can induce cell cycle arrest, particularly at the G1 phase. For instance, a related compound, tetrahydroxystilbene, has been shown to arrest liver and colon cancer cells in the G1 phase by modulating the expression of cyclins. mdpi.com Similarly, β-lapachone, a structurally related quinone, induces a G0/G1 block in various cancer cell lines. In some human colon cancer cell lines, β-lapachone caused cell cycle arrest in different stages of the S phase, which was associated with changes in cell cycle regulatory proteins like cyclin A, cyclin B1, cdc2, and cyclin D1. nih.gov Combination therapy studies have also shown that β-lapachone can promote G1/S phase cell cycle arrest in NQO1-positive cancer cells. nih.govresearchgate.net This arrest prevents cancer cells from entering the DNA synthesis (S) phase, thereby halting their proliferation.

The induction of G1 phase arrest by this compound is a critical component of its antineoplastic activity, as it directly inhibits the uncontrolled growth of tumor cells.

Reactive Oxygen Species (ROS) Generation and NAD(P)H:quinone oxidoreductase 1 (NQO1)-Mediated Bioactivation

A pivotal aspect of this compound's mechanism of action is its ability to generate reactive oxygen species (ROS) within cancer cells, a process that is often dependent on the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1).

NQO1 is an enzyme that is frequently overexpressed in various solid tumors compared to normal tissues. nih.govohiolink.edu This differential expression provides a therapeutic window for NQO1-bioactivatable drugs. This compound and its analogs are bioactivated by NQO1 in a futile redox cycle. nih.govresearchgate.net NQO1 reduces the quinone to an unstable hydroquinone (B1673460), which then rapidly re-oxidizes back to the parent compound, generating superoxide (B77818) radicals and other ROS, such as hydrogen peroxide, in the process. nih.govresearchgate.netpnas.org

This sustained generation of ROS leads to significant oxidative stress within the cancer cell. High levels of ROS can damage cellular components, including DNA, lipids, and proteins, ultimately triggering cell death pathways. frontiersin.orgnih.gov Studies have shown that the cytotoxicity of nor-β-lapachone is linked to increased oxidative stress, and this effect can be neutralized by antioxidants. researchgate.net The ROS-induced DNA damage can lead to the hyperactivation of poly(ADP-ribose) polymerase-1 (PARP-1), resulting in the depletion of NAD+ and ATP, and ultimately, cell death. nih.govfrontiersin.org The dependence on NQO1 for bioactivation makes this compound selectively toxic to cancer cells with high NQO1 expression, while sparing normal cells with low NQO1 levels. ohiolink.edufrontiersin.org

Inhibition of Specific Molecular Targets (e.g., Topoisomerases, 5-Lipoxygenase, Serine Proteases)

This compound and its related compounds exert their anticancer effects by interacting with and inhibiting specific molecular targets that are crucial for cancer cell survival and proliferation.

Topoisomerases: DNA topoisomerases are enzymes essential for DNA replication, transcription, and repair. researchgate.net Beta-lapachone, a related compound, is a known inhibitor of DNA topoisomerase I. selleckchem.com By inhibiting this enzyme, it can block the movement of the replication fork, leading to cell cycle arrest and apoptosis. selleckchem.com This inhibition offers a distinct mechanism of action compared to other topoisomerase inhibitors like camptothecin.

5-Lipoxygenase (5-LO): Recent research has identified 5-lipoxygenase as a target for β-lapachone. nih.gov Using machine learning and biochemical assays, it was discovered that the hydroquinone form of β-lapachone is a potent and reversible modulator of 5-LO. nih.gov Inhibition of 5-LO by β-lapachone has been linked to its anticancer activity. nih.gov

Serine Proteases: While direct inhibition of serine proteases by this compound is not extensively documented, the broader class of quinones has been shown to interact with various enzymes through mechanisms like the alkylation of sulfhydryl groups. researchgate.net

Modulation of Intracellular Signaling Cascades

This compound and related quinones have been shown to modulate a variety of intracellular signaling cascades that are critical for cancer cell growth, survival, and metastasis. The disruption of these pathways is a key component of their antineoplastic effects.

Some of the key signaling pathways affected include:

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in transmitting extracellular signals to the cell's interior, regulating processes like proliferation, migration, and cell death. semanticscholar.org Beta-lapachone has been shown to influence MAPK signaling pathways, such as the JNK (c-Jun N-terminal kinase) pathway, in various cancer models. researchgate.net

PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway is a crucial regulator of cell survival, growth, and metabolism. semanticscholar.org Alterations in this pathway are common in cancer. Studies have demonstrated that compounds like genistein (B1671435) can inhibit the PI3K/Akt pathway in cancer cells. semanticscholar.org

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a significant role in inflammation, immunity, and cancer development. physiology.org Beta-lapachone has been found to suppress the activation of NF-κB, which can contribute to its anti-inflammatory and apoptotic effects.

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is involved in cytokine signaling and has been implicated in the progression of certain cancers. mdpi.com

AMPK Pathway: The 5' adenosine (B11128) monophosphate-activated protein kinase (AMPK) pathway is a key sensor of cellular energy status and can influence autophagy and cancer cell metabolism. researchgate.net

By modulating these intricate signaling networks, this compound can effectively disrupt the cellular machinery that cancer cells rely on for their uncontrolled growth and survival.

DNA Damage Induction and Interaction with DNA Repair Pathways in Preclinical Cellular Systems

This compound and its analogs have been shown to induce significant DNA damage in cancer cells, a key event that triggers cell death. This genotoxic effect is often a consequence of the increased production of reactive oxygen species (ROS).

Studies on nor-β-lapachone have demonstrated that at higher concentrations, it can induce both single and double-strand DNA breaks and increase the frequency of chromosomal aberrations in cancer cells. researchgate.netacs.orgnih.gov This DNA damage is largely an indirect effect mediated by ROS, rather than direct intercalation with the DNA molecule. researchgate.netacs.orgnih.gov The oxidative modifications to DNA bases further support the role of ROS in its mechanism. researchgate.netnih.gov

The induced DNA damage activates cellular DNA repair mechanisms. nih.gov However, in cancer cells treated with compounds like β-lapachone, the extent of DNA damage can overwhelm the cell's repair capacity. This leads to the hyperactivation of enzymes like poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair. nih.govfrontiersin.org The excessive activation of PARP-1 depletes the cell's energy reserves (NAD+ and ATP), ultimately leading to cell death. nih.govfrontiersin.org

Interestingly, there appears to be a selective cytotoxicity, as non-tumor cells often exhibit a higher capacity for DNA repair compared to leukemia cells, which may contribute to the cancer-selective effects of these compounds. researchgate.netnih.gov

In Vitro Cytotoxicity and In Vivo Efficacy in Established Xenograft Models

This compound has demonstrated significant cytotoxic effects against a variety of human cancer cell lines in laboratory settings. researchgate.net Its efficacy has been observed in models of lung cancer, prostate cancer, breast cancer, oral squamous cell carcinoma, leukemia, and melanoma. researchgate.netsemanticscholar.orgresearchgate.net

In preclinical studies using animal models, this compound has shown the ability to inhibit tumor growth. researchgate.net Specifically, in a mouse xenotransplant model, it was found to suppress the growth and angiogenesis of human lung cancer xenografts. researchgate.netnih.gov Furthermore, it has demonstrated the capacity to suppress lung metastasis of melanoma in an experimental mouse model. researchgate.netnih.gov Studies have also shown that this compound and its derivatives can reduce the tumor burden in mice xenotransplanted with breast adenocarcinoma cells without significant systemic toxicity. mdpi.com

The compound's mechanism of action often involves inducing cell cycle arrest and promoting apoptosis, a form of programmed cell death. researchgate.net For instance, in human oral squamous cell carcinoma cells, this compound and its derivatives have been shown to cause cell cycle arrest at the G2/M phase, leading to apoptosis mediated by reactive oxygen species (ROS). researchgate.net This cytotoxic activity has been noted across various cancer types, including hepatocellular carcinoma, promyelocytic leukemia, chronic myelogenous leukemia, gastric adenocarcinoma, and colon carcinoma. researchgate.net

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

Cancer TypeCell Line(s)Observed Effects
Lung CancerA549Inhibition of cell proliferation nih.gov
Oral Squamous Cell CarcinomaHSC-3, SCC4, SCC9, SCC15, SCC25Induction of G2/M cell cycle arrest and apoptosis researchgate.netnih.gov
Hepatocellular CarcinomaHEPG2Cytotoxicity researchgate.net
LeukemiaHL-60, K562Cytotoxicity nih.gov
Gastric AdenocarcinomaAGP-01, ACP-02, ACP-03Cytotoxicity researchgate.netnih.gov
Colon AdenocarcinomaHT-29, HCT-116Cytotoxicity researchgate.netnih.gov
Breast CancerNot specifiedCytotoxicity semanticscholar.org
MelanomaNot specifiedCytotoxicity semanticscholar.org
Prostate CancerNot specifiedCytotoxicity semanticscholar.org

Synergistic Effects of this compound with Other Agents in Preclinical Oncology Models

Preclinical research has highlighted the potential of this compound to work in synergy with other anti-cancer agents, enhancing their therapeutic effects. researchgate.netnih.gov Studies have shown that combining this compound with conventional chemotherapy drugs can lead to a more potent anti-tumor response. researchgate.net

A notable example is the synergistic effect observed between this compound and taxane (B156437) derivatives, such as paclitaxel (B517696). google.com This combination has been shown to significantly augment the effectiveness of either agent alone in in vitro studies. google.com In vivo, this synergy has been demonstrated in a xenograft model of human ovarian cancer. google.com

Furthermore, this compound has been found to synergize with gemcitabine (B846) in preclinical models of pancreatic cancer. nih.gov The combination of this compound with gemcitabine and nab-paclitaxel has been proposed for clinical trials based on these promising preclinical results. nih.gov The mechanism behind this synergy is thought to involve the enhancement of DNA damage to a level that triggers cancer cell death at doses that would be sublethal if each agent were used alone. nih.gov

The combination of this compound with ionizing radiation has also been explored. mdpi.com Low doses of ionizing radiation applied with sublethal doses of this compound have shown efficacy in non-small-cell lung cancer cell lines and in xenograft models. mdpi.com

Immunomodulatory and Anti-inflammatory Mechanisms

This compound exhibits significant immunomodulatory and anti-inflammatory properties by influencing various cellular pathways and the expression of inflammatory mediators.

Suppression of Pro-inflammatory Mediators

This compound has been shown to effectively suppress the production of several key pro-inflammatory mediators. In preclinical models, it inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.net This leads to a reduction in the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), respectively. nih.gov

Furthermore, the compound has been observed to decrease the production and mRNA expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. nih.govmdpi.com This suppression of pro-inflammatory molecules is a key aspect of its anti-inflammatory effects. researchgate.netnih.gov

Upregulation of Anti-inflammatory Molecules

In addition to suppressing pro-inflammatory mediators, this compound also promotes the expression of anti-inflammatory molecules. nih.gov Studies have demonstrated that it can upregulate the production of interleukin-10 (IL-10), an important anti-inflammatory cytokine. nih.govnih.gov

The compound also induces the expression of heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant properties. nih.govnih.gov Another molecule upregulated by this compound is the tissue inhibitor of metalloproteinase-2 (TIMP-2), which can counteract the tissue-degrading effects of matrix metalloproteinases (MMPs) that are often elevated during inflammation. nih.govnih.gov

Modulation of Cellular Redox Homeostasis and Activation of Antioxidant Pathways

This compound plays a crucial role in modulating cellular redox balance and activating protective antioxidant pathways. nih.gov It has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway. nih.govresearchgate.net Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcription of a battery of cytoprotective genes. nih.govfrontiersin.org

The compound also appears to influence the Protein Kinase A (PKA)/cAMP response element-binding protein (CREB) signaling pathway, which can contribute to its anti-inflammatory and antioxidant effects. nih.gov By activating these pathways, this compound enhances the cellular defense against oxidative stress, a key contributor to inflammation. mdpi.commdpi.com

Preclinical Efficacy in In Vitro and In Vivo Models of Inflammation

The anti-inflammatory effects of this compound have been validated in both in vitro and in vivo preclinical models. In laboratory studies using LPS-stimulated microglial cells, a model for neuroinflammation, the compound effectively inhibited the expression of pro-inflammatory molecules. nih.govnih.gov

Furthermore, in a systemic inflammation mouse model induced by LPS, this compound demonstrated its in vivo anti-inflammatory efficacy. nih.govnih.gov It was shown to inhibit microglial activation and the expression of iNOS and pro-inflammatory cytokines in the brains of these mice. nih.govnih.gov These findings underscore the therapeutic potential of this compound in managing inflammatory conditions. sygnaturediscovery.com

Antiparasitic and Antimicrobial Mechanisms

This compound, a naphthoquinone derivative, has demonstrated significant potential in preclinical studies as an agent against a variety of parasitic and microbial pathogens. Its mechanisms of action are multifaceted, involving the disruption of essential cellular processes and the induction of programmed cell death pathways within these organisms.

Activity against Protozoan Parasites (e.g., Leishmania spp., Trypanosoma cruzi, Plasmodium spp.)

This compound and its derivatives have shown promising activity against several protozoan parasites responsible for significant human diseases. Research has highlighted its efficacy against Leishmania spp., the causative agent of leishmaniasis, and Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govuchile.cl While direct studies on Plasmodium spp., the agents of malaria, are less specific to this compound itself, related naphthoquinones have demonstrated antiplasmodial activity, suggesting a potential avenue for investigation. bjid.org.br

The trypanocidal activity of naphthoquinones is well-documented, with many derivatives showing potent effects against T. cruzi. nih.govmdpi.com Studies on related compounds like β-lapachone have shown that these molecules can induce a dose-dependent collapse of the mitochondrial membrane potential in T. cruzi, leading to increased production of reactive oxygen species (ROS) and subsequent parasite death. mdpi.com This suggests that mitochondrial dysfunction is a key component of their antiparasitic action.

The molecular mechanisms underlying the antiparasitic effects of this compound and its analogs involve the targeting of critical enzymes within the parasites.

Serine Proteases: A significant target identified for a related compound, epoxy-α-lapachone, in Leishmania (Leishmania) amazonensis is a class of enzymes known as serine proteases. nih.govnih.gov These enzymes are crucial for a wide range of biological processes essential for the parasite's lifecycle. nih.gov In silico studies have further suggested that epoxy-α-lapachone can bind to oligopeptidase B (OPB), a specific serine proteinase in L. (L.) amazonensis. nih.govresearchgate.net The inhibition of these proteases disrupts the parasite's ability to survive and replicate. nih.gov Given the structural similarities, it is plausible that this compound may exert its effects through similar inhibitory actions on serine proteases in various protozoan parasites.

Glycosomal Enzymes: Another potential target for naphthoquinones in trypanosomatids are glycosomal enzymes. Glycosomes are unique organelles in these parasites that compartmentalize the initial steps of glycolysis. frontiersin.orgumass.edu Research on β-lapachone has indicated that it can inhibit key glycosomal enzymes such as glycerol (B35011) kinase and glyceraldehyde-3-phosphate dehydrogenase in T. cruzi. nih.govtaylorandfrancis.com The disruption of glycolysis, the primary energy source for these parasites, represents a vital mechanism of action. taylorandfrancis.com

This compound and related compounds trigger various forms of programmed cell death in protozoan parasites.

Apoptotic-like Death: Evidence suggests that naphthoquinones can induce an apoptosis-like cell death in parasites such as Trypanosoma cruzi. periodikos.com.br Early studies with β-lapachone on T. cruzi epimastigotes revealed morphological changes characteristic of apoptosis. periodikos.com.br More recent investigations with a β-lapachone derivative have confirmed the induction of apoptosis, as indicated by markers like chromatin pycnosis and nuclear fragmentation. nih.gov This programmed cell death mechanism is a key contributor to the compound's trypanocidal activity.

Autophagy: In addition to apoptosis, autophagy has been identified as another cell death pathway initiated by naphthoquinone derivatives in T. cruzi. nih.gov Ultrastructural analysis of parasites treated with a β-lapachone derivative showed evidence of macroautophagy, characterized by the formation of autophagosomes. researchgate.net This process of self-digestion can ultimately lead to parasite death.

Necrosis: At higher concentrations or under certain conditions, treatment with β-lapachone derivatives can also lead to necrosis in T. cruzi. nih.gov This form of cell death is characterized by the loss of plasma membrane integrity. researchgate.net The simultaneous induction of apoptosis, autophagy, and necrosis highlights the multifaceted approach by which these compounds eliminate parasitic organisms. nih.govresearchgate.net

Identification of Molecular Targets in Parasitic Organisms (e.g., Serine Proteases, Glycosomal Enzymes)

Activity against Fungal Pathogens (e.g., Candida albicans)

This compound has demonstrated notable antifungal activity, particularly against the opportunistic human pathogen Candida albicans. nih.govresearchgate.net This is significant as C. albicans is a major cause of infections, especially in immunocompromised individuals, and is known for developing resistance to conventional antifungal drugs. nih.gov

Studies have shown that this compound can completely inhibit the growth of fluconazole-resistant strains of C. albicans. nih.govresearchgate.net This indicates its potential as an alternative or complementary therapeutic agent for managing candidiasis.

The antifungal action of this compound extends beyond simple growth inhibition to the disruption of key virulence factors in Candida albicans.

Morphogenesis: this compound has been shown to interfere with the morphological transition of C. albicans from yeast to hyphal form. nih.govresearchgate.net This transition is a critical virulence factor, enabling the fungus to invade tissues and evade the host immune system. mdpi.commdpi.com At its IC50 concentration, this compound was found to decrease the yeast-to-hyphae transition by 42%. nih.govresearchgate.net

Biofilm Formation: The ability of C. albicans to form biofilms on various surfaces contributes significantly to its pathogenicity and drug resistance. researchgate.netmdpi.com this compound has demonstrated the capacity to inhibit biofilm formation. nih.govresearchgate.net At a concentration of 50μg/ml, it reduced biofilm formation by 64%. nih.govresearchgate.net This anti-biofilm activity is a crucial attribute for a potential antifungal agent.

Cell Wall Mannoproteins: While this compound was effective against growth, morphogenesis, and biofilm formation, it was found not to significantly interfere with the availability of cell wall mannoproteins in one study. nih.govresearchgate.net Mannoproteins are important components of the fungal cell wall involved in adhesion and immune recognition. nih.govbioline.org.br In contrast, the related compound β-lapachone did show an effect on this virulence factor. nih.govresearchgate.net

Pharmacokinetic and Biotransformation Studies of A nor Lapachone in Preclinical Models

In Vitro Metabolic Pathways and Enzyme Systems Involved in A-Nor-lapachone Biotransformation (e.g., NQO1-mediated Reduction)

The biotransformation of β-lapachone is a critical determinant of its biological activity and is primarily initiated by the enzyme NAD(P)H: quinone oxidoreductase 1 (NQO1). tandfonline.comacs.org This enzyme, which is often found in elevated levels in solid tumors, bioactivates β-lapachone through a futile redox cycle. nih.govnih.gov

The process begins with NQO1 catalyzing a two-electron reduction of the β-lapachone quinone structure to an unstable hydroquinone (B1673460), using NADH or NAD(P)H as an electron donor. acs.orgresearchgate.netplos.org This hydroquinone is labile and rapidly auto-oxidizes back to the original parent compound in a two-step process that consumes oxygen. researchgate.net This futile cycle generates significant amounts of reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide, leading to oxidative stress and subsequent cellular damage. nih.govnih.govmdpi.com A single mole of β-lapachone can produce approximately 120 moles of superoxide within two minutes by consuming 60 moles of NAD(P)H. mdpi.com

Table 1: Key Enzyme Systems in β-Lapachone Biotransformation

Enzyme/SystemRole in MetabolismOutcome of Enzymatic Action
NQO1 Bioactivation via two-electron reductionInitiates a futile redox cycle, generating ROS and consuming NAD(P)H. nih.govresearchgate.net
UGT1A7 Phase II Conjugation (Glucuronidation)Formation of the M2 glucuronide metabolite. acs.org
UGT1A8 Phase II Conjugation (Glucuronidation)Formation of the M2 glucuronide metabolite. acs.org
UGT1A9 Phase II Conjugation (Glucuronidation)Formation of the M2 glucuronide metabolite. acs.org
UGT2B7 Phase II Conjugation (Glucuronidation)Formation of the M1 glucuronide metabolite. acs.org

Preclinical Pharmacokinetic Profiles in Animal Models (e.g., Absorption, Distribution, Excretion)

Preclinical pharmacokinetic studies, primarily conducted in rats, have been crucial for understanding the absorption, distribution, and excretion of β-lapachone. These studies have highlighted significant challenges, particularly its low oral bioavailability. mdpi.comnih.gov

Following oral administration in rats, β-lapachone exhibits poor absorption, with an absolute bioavailability measured at approximately 15.5%. biomolther.orgnih.govdovepress.com This is largely attributed to extensive first-pass metabolism in the intestine and liver, where NQO1-mediated reduction and subsequent glucuronidation occur. biomolther.orgdovepress.comdovepress.com The time to reach maximum plasma concentration (Tmax) after oral dosing is delayed, recorded at around 6 hours in one rat study. biomolther.orgnih.gov

In contrast, intravenous administration results in a rapid decrease in plasma concentrations, with most of the compound disappearing from systemic circulation within about 30 minutes. biomolther.orgnih.gov The elimination half-life (t½) varies depending on the route of administration, being significantly shorter for intravenous (approx. 2.5 hours) compared to oral administration (approx. 11.4 hours in one study). nih.govdovepress.com

Once absorbed, β-lapachone is rapidly and extensively distributed to various tissues. dovepress.com Excretion of the compound and its metabolites occurs primarily through the bile. dovepress.com Studies with radiolabeled β-lapachone in rats showed that the majority of the administered dose was excreted via bile within 8 hours. dovepress.com

Table 2: Pharmacokinetic Parameters of β-Lapachone in Rats

ParameterIntravenous Administration (1.5 mg/kg)Oral Administration (40 mg/kg)Reference(s)
Tmax (Time to Peak Plasma Concentration) N/A6 h biomolther.orgnih.gov
Cmax (Peak Plasma Concentration) 7.53 µg/mL (estimated at t=0)0.218 µg/mL biomolther.orgnih.gov
AUC (Area Under the Curve) 5.01 mg·h/mL4.87 mg·h/mL biomolther.orgnih.gov
t½ (Elimination Half-Life) 2.48 h11.4 h nih.gov
Absolute Bioavailability N/A15.5% nih.govdovepress.com

Advanced Formulation Strategies for Enhanced Preclinical Efficacy (e.g., Microencapsulation, Micellar Systems, Cyclodextrin (B1172386) Inclusion Complexes)

To overcome the challenges of poor aqueous solubility and low oral bioavailability of compounds like β-lapachone, various advanced formulation strategies have been explored. mdpi.com These strategies aim to improve solubility, protect the drug from premature metabolism, and enhance its delivery to target sites.

Micellar Systems: Polymeric micelles are nanoscopic core-shell structures formed from amphiphilic polymers. begellhouse.com They can encapsulate hydrophobic drugs like β-lapachone within their core, effectively increasing the drug's solubility in aqueous environments. begellhouse.com These micellar systems can also be designed to be stimuli-responsive, releasing their therapeutic payload in response to specific triggers found in the target environment, such as changes in pH. nih.gov

Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with poorly soluble drug molecules by encapsulating the hydrophobic part of the drug within their cavity. ufv.br This complexation enhances the drug's stability and solubility. A more advanced approach involves creating a "drug-in-cyclodextrin-in-liposome" (DCL) system, where the cyclodextrin-drug complex is further encapsulated within a liposome. researchgate.net This dual-carrier system can improve drug loading, provide controlled release, and enhance bioavailability. researchgate.net

Microencapsulation: This technique involves enclosing the drug within a polymeric shell to create microparticles. While specific studies on the microencapsulation of this compound are not detailed in the provided context, the principle is widely applied to protect volatile or unstable compounds and to control their release profile. For instance, β-cyclodextrin has been used for the microencapsulation of oils to provide thermal protection. ufv.br

These formulation strategies offer promising avenues to improve the preclinical performance of lapachone-based compounds by addressing their inherent physicochemical and pharmacokinetic limitations.

Table 3: Advanced Formulation Strategies for Hydrophobic Compounds

Formulation StrategyDescriptionPotential Advantages
Polymeric Micelles Self-assembled nanostructures from amphiphilic block copolymers that encapsulate drugs in a hydrophobic core. begellhouse.comIncreases solubility, can be engineered for targeted and stimuli-responsive release. begellhouse.comnih.gov
Cyclodextrin Inclusion Complexes Host-guest complexes formed between cyclodextrin molecules and a drug. ufv.brEnhances aqueous solubility, improves chemical and physical stability. researchgate.net
Drug-in-Cyclodextrin-in-Liposomes (DCLs) Cyclodextrin-drug complexes are encapsulated within the aqueous core of liposomes. researchgate.netImproves encapsulation efficiency, provides controlled release, enhances stability and bioavailability. researchgate.net
Microencapsulation Drug is coated with or entrapped within a polymeric material to form microparticles.Protects the drug from degradation, allows for controlled or sustained release.

Preclinical Toxicological Profiles of A nor Lapachone Mechanistic Aspects

Comparative Cytotoxicity in Non-Tumorigenic Cell Lines for Selectivity Assessment

The preclinical evaluation of A-Nor-lapachone, specifically its analog nor-β-lapachone, reveals a notable selectivity in its cytotoxic effects, demonstrating significantly higher potency against cancer cells compared to non-tumorigenic cells. nih.govresearchgate.net This selective activity is a critical aspect of its toxicological profile, suggesting a potential therapeutic window.

Studies have quantified this difference by determining the half-maximal inhibitory concentration (IC50) in various cell lines. In the human leukemia cell line HL-60, nor-β-lapachone exhibited potent cytotoxicity with an IC50 value of 1.89 μM. nih.govacs.org In contrast, its effect on non-tumorigenic cells was considerably weaker. For instance, in murine V79 fibroblasts, the IC50 was 13.41 μM. nih.govresearchgate.netacs.org Furthermore, in human lymphocytes, no cytotoxic effect was observed at concentrations up to 21.9 μM, highlighting its low toxicity against these non-cancerous cells. nih.govresearchgate.netacs.org This differential cytotoxicity suggests that the mechanisms targeted by the compound are more prominent or active in cancer cells. researchgate.net The lower toxicity in normal cells, such as phytohemagglutinin-activated lymphocytes, further supports the compound's selectivity for cancer cells. nih.govinca.gov.br This selectivity is attributed, in part, to the higher DNA repair capacities observed in non-tumor cells compared to leukemia cells. nih.gov

Below is an interactive table summarizing the comparative cytotoxicity data.

Mechanistic Investigations of Genotoxicity and DNA Damage

Mechanistic studies reveal that the genotoxicity of nor-β-lapachone is concentration-dependent and primarily indirect. At low concentrations (2.5 and 5 μM), the compound does not induce DNA damage in non-tumor cells. nih.govacs.org However, at higher concentrations, it is capable of inducing significant genetic toxicity, including both single and double DNA strand breaks. nih.govacs.org This leads to an increased frequency of chromosomal aberrations, which are detected as micronuclei in dividing cells. nih.govscielo.br

Crucially, the mechanism of this DNA damage is not through direct interaction or intercalation with the DNA molecule. nih.govacs.orgmdpi.com Electrochemical experiments have shown that nor-β-lapachone has a very weak interaction with DNA, and only at concentrations much higher than those required for its cytotoxic effects. nih.govacs.org Instead, the genotoxic effects are a consequence of oxidative stress. The compound's metabolism generates reactive oxygen species (ROS), which in turn cause oxidative modifications of DNA bases. nih.govacs.orgmdpi.com This is corroborated by the use of DNA repair enzymes like EndoIII and FPG, which detect such oxidative base damage, reinforcing the finding that the DNA damage is an indirect action mediated by ROS. nih.govacs.org

Role of Intracellular Redox Status in Preclinical Cellular Toxicity

The intracellular redox environment plays a pivotal role in the cellular toxicity of nor-β-lapachone. The compound's cytotoxic mechanism is closely linked to the generation of reactive oxygen species (ROS) and the subsequent perturbation of the cell's redox balance, particularly the levels of intracellular thiols like glutathione (B108866) (GSH). nih.govresearchgate.net

At high concentrations (10 or 20 μM), nor-β-lapachone was found to increase oxidative stress in non-tumor cells, which was accompanied by a significant alteration in the intracellular thiol content. nih.govresearchgate.netacs.org The importance of this redox imbalance is highlighted by experiments that modulate the intracellular thiol status. For instance:

Pre-treatment of cells with N-acetyl-l-cysteine (NAC), a precursor to GSH, restores the redox equilibrium and thiol concentrations to control levels. nih.govresearchgate.net This restoration by NAC also prevents the DNA damage induced by the compound. nih.govresearchgate.netnih.gov

Co-exposure of cells to GSH-OEt, a cell-permeable form of glutathione, leads to increased cell viability, which indicates a neutralization of the ROS generated by the quinone. nih.govresearchgate.netacs.org

Conversely, prior exposure of cells to 1-bromoheptane, an agent that depletes GSH, exacerbates the DNA damage caused by nor-β-lapachone. nih.govresearchgate.net

These findings collectively demonstrate that the toxicity of nor-β-lapachone is heavily dependent on its ability to induce oxidative stress and that the cell's capacity to manage this stress, primarily through its thiol-based antioxidant systems, is a key determinant of its susceptibility. nih.govnih.gov The pro-oxidant properties of the compound lead to the generation of intracellular ROS, which is a primary driver of the subsequent DNA damage and cell death. scielo.br

Toxicogenomic and Proteomic Analyses in Preclinical Experimental Systems

While large-scale toxicogenomic or proteomic screening studies specifically for this compound are not extensively detailed in the available literature, mechanistic investigations provide significant insights into the key genetic and protein pathways that mediate its toxicity. Toxicogenomics, the study of how genomes respond to toxic substances, and proteomics, the analysis of protein expression and modification, are crucial for understanding mechanisms of action and predicting toxicity. researchgate.netcrownbio.com

The research into nor-β-lapachone's toxicity points to several critical protein and pathway-level determinants:

DNA Repair Pathways: A key finding related to the compound's selectivity is the difference in DNA repair capacity between cell types. nih.gov Non-tumor cells exhibit higher DNA repair capabilities, which may allow them to better withstand the oxidative DNA damage induced by the compound, contributing to its lower toxicity in these cells. nih.govresearchgate.net This suggests that the expression levels and efficiency of DNA repair genes and their protein products (e.g., PARP-1, OGG1) are critical determinants of sensitivity. mdpi.comnih.gov

Redox-Regulating Proteins: The central role of oxidative stress in the compound's mechanism implies that the expression and activity of proteins involved in redox homeostasis are fundamental to its toxicological profile. This includes enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), which is involved in the redox cycling of quinones and subsequent ROS production, as well as enzymes that manage ROS and maintain the thiol pool, such as glutathione peroxidases and glutathione reductase. nih.govnih.gov The differential expression of NQO1 in tumor versus normal tissues is a known factor in the selectivity of related quinones. researchgate.netredalyc.orgpnas.org

Apoptosis-Related Proteins: The induction of cell death by nor-β-lapachone involves apoptosis, as evidenced by DNA fragmentation and mitochondrial depolarization. nih.gov This implicates a cascade of proteins that regulate and execute the apoptotic program.

In essence, the preclinical data strongly suggest that a toxicogenomic or proteomic analysis would reveal significant alterations in the expression of genes and proteins related to DNA damage response, oxidative stress regulation, and apoptosis. The differential expression of these pathways between tumorigenic and non-tumorigenic cells likely forms the molecular basis of the selective toxicity observed for nor-β-lapachone. nih.govscielo.br

Advanced Research Avenues and Future Directions for A nor Lapachone

Rational Design and Synthesis of Novel A-Nor-lapachone Analogues with Optimized Biological Selectivity and Potency

The rational design and synthesis of novel this compound analogues represent a promising frontier in the development of more effective and selective anticancer agents. Molecular hybridization, a key strategy in this field, involves combining the pharmacophoric elements of this compound with other bioactive scaffolds to create hybrid molecules with potentially synergistic or enhanced activities. mdpi.comresearchgate.net This approach aims to overcome limitations of the parent compound and develop new therapeutics that are both safer and more potent. mdpi.com

One notable strategy involves the hybridization of the 1,2-naphthoquinone (B1664529) core of nor-lapachone with a 1,2,3-triazole moiety, synthesized via click chemistry. mdpi.com These analogues have demonstrated cytotoxic activity against a range of cancer cell lines, including those of the central nervous system, colon, melanoma, leukemia, and prostate. mdpi.com Further modifications, such as the removal of the C-3 methyl group and the introduction of a 1,2,3-triazole substituted with an aryl unit at the C-2 position, have also been explored. mdpi.com

Another approach focuses on creating hybrid molecules by linking the this compound scaffold with other heterocyclic systems known for their biological activity. For instance, the design and synthesis of benzothiadiazole-triazole-linked lapachone derivatives have yielded fluorescent compounds with promising antitumor activities against numerous cancer cell lines. researchgate.net

Researchers have also investigated the impact of various substituents on the naphthoquinone scaffold to enhance potency and selectivity. rsc.org For example, the synthesis of 3-unsubstituted naphthoquinones and analogues with different amines or altered steric and electronic properties of the pendent amine group has been explored to understand structure-activity relationships. rsc.org

The following table summarizes some of the synthetic strategies employed for creating novel this compound analogues:

Analogue Type Synthetic Strategy Key Features Biological Activity Reference
1,2,3-Triazole HybridsClick Chemistry (Huisgen reaction)Covalent combination of 1,2-naphthoquinone and 1,2,3-triazole pharmacophores.Cytotoxicity against various cancer cell lines. mdpi.com
L-shaped ortho-quinone AnaloguesRemoval of C-3 methyl group and insertion of a substituted 1,2,3-triazole at C-2.Designed to enhance interaction with target enzymes like NQO1.NQO1-mediated ROS production and in vivo activity in tumor xenograft models. mdpi.com
Benzothiadiazole-triazole HybridsConvergent synthesis linking benzothiadiazole and nor-β-lapachone derivatives via a triazole linker.Fluorescent properties for bioimaging applications.Antitumoral activity against a broad panel of cancer cells. researchgate.net
Naphthalene-1,4-dione AnaloguesIntroduction of various functional groups to the 1,4-naphthoquinone (B94277) scaffold.Aims to increase rigidity and improve selectivity.Potent and selective cytotoxicity against cancer cells. rsc.org

Exploration of this compound in Combination Therapy Regimens within Preclinical Models

The investigation of this compound and its parent compound, β-lapachone, in combination with other anticancer agents has shown significant promise in preclinical studies. This approach aims to enhance therapeutic efficacy, overcome drug resistance, and potentially reduce the doses of individual agents, thereby minimizing toxicity.

β-lapachone has demonstrated synergistic antitumor activity when combined with standard-of-care chemotherapies like gemcitabine (B846) and paclitaxel (B517696) in preclinical models of pancreatic cancer. nih.gov The underlying mechanism is thought to involve the enhancement of DNA damage to a level that triggers cancer cell death at sublethal doses of both agents. nih.gov

Furthermore, β-lapachone has been shown to act as a potent radiosensitizer in non-small cell lung cancer (NSCLC) models. aacrjournals.org When administered with ionizing radiation, it hyperactivates PARP, increases DNA double-strand breaks, and significantly inhibits tumor growth in both subcutaneous and orthotopic xenografts, leading to high rates of apparent cures. aacrjournals.org This radiosensitizing effect is selective for cancer cells overexpressing NAD(P)H:Quinone Oxidoreductase 1 (NQO1), highlighting a targeted therapeutic strategy. aacrjournals.org

The combination of β-lapachone with taxol has also been found to be highly effective, leading to the ablation of tumor colonies across a wide spectrum of human carcinoma cell lines, including ovarian, breast, prostate, melanoma, lung, colon, and pancreatic cancers. pnas.org This synergistic effect is schedule-dependent, with optimal results observed when taxol is administered concurrently with or after β-lapachone. pnas.org In vivo studies using human ovarian and prostate tumor xenografts in mice have confirmed the potent antitumor activity of this combination with minimal host toxicity. pnas.org

The following table summarizes key preclinical combination therapy studies involving lapachone compounds:

Combination Agent(s) Cancer Model Key Findings Proposed Mechanism Reference
Gemcitabine, PaclitaxelPancreatic Cancer (preclinical)Synergistic antitumor activity.Enhancement of DNA damage leading to PARP1 hyperactivation and cell death. nih.gov
Ionizing Radiation (IR)Non-Small Cell Lung Cancer (NSCLC)Potent radiosensitization, leading to high rates of tumor cures in xenograft models.NQO1-mediated hyperactivation of PARP, increased DNA damage, and inhibition of DNA repair in NQO1+ cancer cells. aacrjournals.org
TaxolOvarian, Breast, Prostate, Melanoma, Lung, Colon, Pancreatic Cancer (in vitro and in vivo)Synergistic induction of cancer cell death and potent antitumor activity in xenograft models.Imposition of multiple artificial cell cycle checkpoints, leading to apoptosis. pnas.org

Development and Application of Advanced Drug Delivery Systems for Targeted Preclinical Efficacy

The clinical application of naphthoquinones like this compound can be hampered by challenges such as poor water solubility, high lipid solubility, and non-specific distribution. mdpi.com To overcome these limitations, advanced drug delivery systems are being developed to enhance targeted preclinical efficacy and improve the therapeutic index of these compounds. mdpi.comelsevier.comgenesispub.orgamazon.com

Nanoencapsulation has emerged as a promising strategy for delivering anticancer drugs. mdpi.com By encapsulating this compound derivatives within nanoparticles, it is possible to improve their bioavailability, facilitate controlled and sustained release, and reduce toxic side effects. mdpi.com Polymeric nanoparticles, such as those made from polymethyl methacrylate (B99206) (PMMA), polycaprolactone (B3415563) (PCL), and poly-lactic-co-glycolic acid (PLGA), have been investigated for the nanoencapsulation of a Nor-β-Lapachone derivative. mdpi.com Computational studies have been employed to predict the interactions between the drug and these polymers, guiding the selection of the most suitable carrier. mdpi.com

For instance, a study focusing on nor-β-lapachone encapsulated in PLGA microparticles demonstrated a strategy to improve its cytotoxicity against prostate cancer cells. mdpi.com These microcapsules, prepared by an emulsion solvent evaporation method, exhibited appropriate morphological features and successfully encapsulated the drug. mdpi.com This formulation was designed to reduce the drug's liposolubility, paving the way for future in vivo studies. mdpi.com

Other advanced drug delivery systems that hold potential for this compound include liposomes, micelles, and nanosuspensions. genesispub.orgresearchgate.net These systems can enhance the solubility of hydrophobic drugs, improve their stability, and offer opportunities for targeted delivery to tumor tissues. genesispub.orgresearchgate.net

The table below highlights different drug delivery systems being explored for lapachone compounds:

Delivery System Polymer/Carrier Drug Key Advantages Reference
Polymeric NanoparticlesPMMA, PCL, PLGANor-β-Lapachone derivativeEnhanced therapeutic efficacy, controlled release, reduced toxicity. mdpi.com
Polymeric MicroparticlesPLGANor-β-lapachoneImproved cytotoxicity against prostate cancer cells, reduced liposolubility. mdpi.com
NanosuspensionsNot specifiedHydrophobic drugsEfficient delivery of hydrophobic drugs, versatile features. researchgate.net
LiposomesNot specifiedGeneral drug deliveryBiocompatible, can cross the blood-brain barrier, suitable for both lipophilic and hydrophilic drugs. genesispub.org
MicellesNot specifiedGeneral drug deliverySmall size for enhanced tissue penetration, suitable for hydrophobic drugs, proteins, and genes. genesispub.org

Application of Computational Chemistry and In Silico Approaches in this compound Research (e.g., Molecular Docking, ADME Prediction)

Computational chemistry and in silico approaches play a crucial role in modern drug discovery and are being increasingly applied to the study of this compound and its analogues. mdpi.comresearchgate.netnih.govelsevier.com These methods, including molecular docking, quantitative structure-activity relationship (QSAR) analysis, and ADME (absorption, distribution, metabolism, and excretion) prediction, help to rationalize experimental findings, predict biological activities, and guide the design of new, more potent compounds. researchgate.netmdpi.comresearchgate.net

Molecular docking studies have been instrumental in understanding the interaction between lapachone derivatives and their biological targets. For example, docking calculations have been used to analyze the interactions between synthetic 1,2-naphthoquinone hybrids and NQO1, providing insights into the structural basis for their activity. mdpi.com Similarly, molecular docking has been employed to support a model where the best lavendamycin (B1674582) analogue substrates for NQO1 are capable of efficient hydrogen-bonding interactions within the active site. acs.org

In silico ADME prediction is another valuable tool used to assess the drug-likeness of novel this compound analogues. researchgate.netresearchgate.net These predictions help to identify compounds with favorable pharmacokinetic properties early in the drug discovery process, saving time and resources. researchgate.net For instance, studies on lapachol (B1674495), α-lapachone, and β-lapachone have demonstrated that these compounds pass pharmacokinetic and drug-likeness criteria without undesirable effects based on ADME predictions. researchgate.net

Furthermore, computational approaches are used to explore the potential of nanoencapsulation for drug delivery. mdpi.com By simulating the interactions between a Nor-β-Lapachone derivative and various polymers, researchers can predict binding energies and identify the most stable and effective polymer for nanoencapsulation. mdpi.com

The following table summarizes the application of various in silico methods in lapachone research:

Computational Method Application in this compound Research Key Insights Reference
Molecular DockingPredicting the binding mode and affinity of lapachone analogues to target proteins like NQO1.Understanding structure-activity relationships and guiding the design of more potent inhibitors. mdpi.comacs.org
ADME PredictionEvaluating the pharmacokinetic properties and drug-likeness of novel lapachone derivatives.Identifying candidates with favorable absorption, distribution, metabolism, and excretion profiles. researchgate.netresearchgate.net
Quantitative Structure-Activity Relationship (QSPR)Exploring the relationship between the chemical structure of lapachone derivatives and their biological activity.Characterizing polymer/drug systems for nanoencapsulation. mdpi.com
Molecular Dynamics (MD) SimulationsInvestigating the stability and conformational changes of lapachone-protein complexes over time.Confirming the stable binding of lapachone compounds within the active site of target proteins. researchgate.net

Deeper Mechanistic Elucidation of Underexplored Biological Activities

While the primary mechanism of action for many lapachone compounds involves the NQO1-mediated generation of reactive oxygen species (ROS), ongoing research continues to uncover additional and underexplored biological activities. mdpi.compnas.org A deeper understanding of these mechanisms is crucial for optimizing the therapeutic potential of this compound and its derivatives.

Recent studies have also identified 5-lipoxygenase (5-LO) as a potential target of β-lapachone. rsc.org It is proposed that the hydroquinone (B1673460) form of β-lapachone, produced after reduction by NQO1, inhibits 5-LO, contributing to cancer cell death. rsc.org

Furthermore, β-lapachone has been shown to induce apoptosis through the E2F1 pathway, independent of p53 status, which is significant as many cancers harbor p53 mutations. pnas.org The compound's ability to selectively induce E2F1 in cancer cells appears to be a critical step in its selective anticancer activity. pnas.org

The impact of β-lapachone on cellular metabolism is another area of active investigation. The futile redox cycling of the drug by NQO1 leads to a massive consumption of NAD(P)H, causing significant depletion of the cellular NAD+/NADH pools. nih.gov This metabolic stress disrupts central carbon metabolism and contributes to the drug's cytotoxicity. nih.gov

The table below outlines some of the explored and emerging mechanisms of action for lapachone compounds:

Mechanism of Action Description Significance Reference
NQO1-Mediated ROS ProductionThe primary mechanism where β-lapachone is reduced by NQO1, leading to a futile redox cycle that generates high levels of ROS, causing DNA damage and cell death.Forms the basis of its selective toxicity towards NQO1-overexpressing cancer cells. mdpi.com
Topoisomerase I Inhibitionβ-lapachone can inhibit the catalytic activity of topoisomerase I, an enzyme involved in DNA replication and repair.May contribute to the overall anticancer effect, although at higher concentrations. mdpi.compnas.org
5-Lipoxygenase (5-LO) InhibitionThe hydroquinone form of β-lapachone can inhibit 5-LO, an enzyme involved in inflammatory pathways.Represents a potentially novel target contributing to its anticancer activity. rsc.org
E2F1 Pathway Inductionβ-lapachone induces the E2F1 transcription factor, leading to apoptosis in a p53-independent manner.Offers a therapeutic strategy for cancers with p53 mutations, which are often resistant to conventional therapies. pnas.org
Perturbation of Central Carbon MetabolismThe NQO1-mediated futile cycle depletes NAD+/NADH, leading to severe metabolic stress and disruption of energy metabolism.Highlights a unique mechanism of action that targets the metabolic vulnerability of cancer cells. nih.gov

Investigation of Biotechnological and Sustainable Production Methods for Nor-Lapachone Scaffolds

The production of nor-lapachone and other complex natural product scaffolds often relies on synthetic methods that can be resource-intensive. As the demand for these compounds in pharmaceutical research grows, there is an increasing need for more sustainable and biotechnological production methods. This involves exploring the use of biological systems, such as microorganisms or plant-based platforms, for the synthesis of these valuable chemical structures.

While specific research on the biotechnological production of the this compound scaffold is still emerging, broader trends in sustainable chemistry and biotechnology offer promising avenues. The use of agricultural waste as a source for valuable chemicals is one such approach. For example, agricultural byproducts like corn husk and jackfruit rind, which are abundant sources of cellulose, are being investigated as low-cost, sustainable materials for creating scaffolds in tissue engineering and cultured meat production. frontiersin.orgfrontiersin.org This principle of valorizing waste streams could potentially be adapted for the production of chemical precursors for nor-lapachone synthesis.

Cellulose itself is a versatile and sustainable polymer that is being explored as a scaffold material in various biotechnological applications due to its biocompatibility, biodegradability, and renewability. nih.gov Its use in cultivated meat production, for instance, highlights the potential for using biological polymers to create complex three-dimensional structures, a concept that could be extended to the templated synthesis of complex molecules. nih.gov

Furthermore, the development of low-cost and sustainable scaffolds from materials like gelatin and collagen for bacterial growth in bioreactors demonstrates the progress in creating controlled environments for biological production. nih.gov Such bioreactor technologies could be harnessed for microbial fermentation processes designed to produce nor-lapachone or its precursors.

The development of sustainable scaffolding technologies for tissue engineering also provides a relevant framework. researchgate.net These technologies focus on using edible, low-cost, and sustainable materials and methods, which aligns with the goals of green chemistry for pharmaceutical production. researchgate.net

Future research in this area will likely focus on identifying and engineering metabolic pathways in microorganisms or plants that can produce the naphthoquinone core structure of nor-lapachone. This could involve metabolic engineering and synthetic biology approaches to create "cell factories" for the sustainable production of these valuable compounds.

Q & A

Basic Research Questions

Q. What established protocols are recommended for synthesizing A-Nor-lapachone, and how can purity and yield be validated?

  • Methodological Answer : Synthesis protocols for this compound typically involve multi-step organic reactions, such as the Friedländer quinoline synthesis or modifications of lapachone derivatives. To ensure reproducibility, document reaction conditions (temperature, solvent, catalysts) and purification methods (column chromatography, recrystallization). Validate purity using HPLC with UV detection (≥95% purity threshold) and confirm structural integrity via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS). Quantify yield through gravimetric analysis and compare with literature benchmarks .

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be optimized to characterize this compound?

  • Methodological Answer : For NMR characterization, dissolve the compound in deuterated solvents (e.g., DMSO-d6) and assign peaks by comparing chemical shifts to analogous quinones. Use 2D NMR (COSY, HSQC) to resolve overlapping signals. IR spectroscopy should confirm carbonyl (C=O) and aromatic stretching frequencies. MS analysis (ESI or EI mode) must match the molecular ion peak with theoretical m/z values. Cross-validate results with computational methods (e.g., DFT calculations) to resolve ambiguities .

Q. What in vitro assays are most suitable for initial screening of this compound’s biological activity?

  • Methodological Answer : Prioritize cytotoxicity assays (e.g., MTT or resazurin reduction) across cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous controls. Include ROS (reactive oxygen species) detection assays (e.g., DCFH-DA probes) due to the compound’s potential redox-cycling properties. Standardize protocols by adhering to OECD guidelines for cell viability testing, and validate results with positive controls (e.g., doxorubicin) and triplicate replicates .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the mechanism of action of this compound in inducing apoptosis?

  • Methodological Answer : Use transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling to identify dysregulated pathways (e.g., p53, Bcl-2 family). Combine with functional assays: caspase-3/7 activation, mitochondrial membrane potential (JC-1 staining), and Annexin V/PI flow cytometry. Employ siRNA knockdown or CRISPR-Cas9 to validate target genes. For in vivo relevance, correlate findings with xenograft models, ensuring ethical approval aligns with institutional guidelines .

Q. How should contradictory data in this compound’s cytotoxicity studies be reconciled?

  • Methodological Answer : Contradictions may arise from variability in cell culture conditions (e.g., serum concentration, passage number) or compound solubility. Conduct meta-analyses of published datasets using tools like PRISMA to identify confounding factors. Replicate experiments under standardized conditions (e.g., ATCC-recommended media) and perform dose-response curves (IC50 comparisons). Use statistical models (ANOVA with post-hoc tests) to assess significance, and report effect sizes to contextualize discrepancies .

Q. What strategies optimize the solubility and stability of this compound in experimental formulations?

  • Methodological Answer : Test co-solvents (DMSO, PEG-400) and cyclodextrin-based encapsulation to enhance aqueous solubility. Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. For in vivo applications, develop nanoformulations (liposomes, PLGA nanoparticles) and characterize using dynamic light scattering (DLS) and zeta potential. Validate pharmacokinetic parameters (Cmax, AUC) in rodent models .

Q. How can researchers ensure reproducibility in this compound studies across laboratories?

  • Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles: publish raw spectra, chromatograms, and experimental protocols in open repositories (e.g., Zenodo). Use detailed Materials and Methods sections, specifying vendor catalog numbers and instrument calibration procedures. Collaborate via inter-laboratory round-robin trials to harmonize assays, and report negative results to mitigate publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.